Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate

Stereochemistry Diastereomer differentiation Chiral building blocks

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate is a cyclobutane-based sulfonamide derivative incorporating a tert-butyl carbamate (Boc) protecting group. Its rigid, stereodefined (1s,3s)-cyclobutyl scaffold carries a primary sulfamoyl moiety (–SO₂NH₂) para to the Boc-protected amine.

Molecular Formula C9H18N2O4S
Molecular Weight 250.31
CAS No. 2567498-52-4
Cat. No. B2403289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-sulfamoylcyclobutyl)carbamate
CAS2567498-52-4
Molecular FormulaC9H18N2O4S
Molecular Weight250.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)N
InChIInChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)(H2,10,13,14)
InChIKeyCZWUXRABLCITLO-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate (CAS 2567498-52-4): Key Physicochemical & Structural Baseline for Procurement Scientists


Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate is a cyclobutane-based sulfonamide derivative incorporating a tert-butyl carbamate (Boc) protecting group. Its rigid, stereodefined (1s,3s)-cyclobutyl scaffold carries a primary sulfamoyl moiety (–SO₂NH₂) para to the Boc-protected amine [1]. The compound has a molecular formula of C₉H₁₈N₂O₄S and a monoisotopic mass of 250.0987 g/mol. Predicted physicochemical properties include a topological polar surface area (TPSA) of 107 Ų, a computed XLogP3 of 0.3, a pKa of 10.42 ± 0.40, and a density of 1.28 ± 0.1 g/cm³ [1]. Commercial availability typically ranges from 95% to 98% purity in quantities from 50 mg to 10 g [2]. This compound serves as a conformationally constrained amine-building block for medicinal chemistry and chemical biology applications, particularly where stereochemical precision is critical [1].

Why Generic Substitution of Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate (CAS 2567498-52-4) Introduces Structural and Biological Risk


Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate cannot be generically interchanged with its closest analogs—the trans diastereomer (CAS 2613382-50-4), N-alkyl sulfamoyl variants (e.g., N-methyl, CAS 2639403-70-4; N-butyl, CAS 2580254-68-6), or larger-ring homologs (e.g., cyclohexyl, CAS 2768300-55-4)—because even subtle modifications profoundly alter hydrogen-bonding capacity, conformational pre-organization, and subsequent target engagement. The cis-(1s,3s) geometry enforces a specific spatial relationship between the Boc-amine and the sulfamoyl group that cannot be replicated by the trans isomer, while N-alkylation of the sulfamoyl moiety eliminates a critical hydrogen-bond donor (NH₂) [1]. Similarly, replacing the four-membered cyclobutyl core with a six-membered cyclohexyl ring drastically reduces conformational rigidity, potentially lowering target selectivity and increasing entropic penalties upon binding [1]. These structural distinctions translate directly into differences in molecular recognition, pharmacokinetic behavior, and synthetic downstream compatibility, making empirical substitution without matched comparative data a significant scientific and procurement risk.

Quantitative Differentiation Evidence for Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate (CAS 2567498-52-4) vs. Closest Analogs


Stereochemical Identity: cis-(1s,3s) Configuration vs. trans-(1r,3r) Diastereomer

The target compound possesses a defined cis-(1s,3s) relative configuration (CAS 2567498-52-4), whereas the trans diastereomer (tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate, CAS 2613382-50-4) exhibits a distinct spatial arrangement. Both share the same molecular formula (C₉H₁₈N₂O₄S) and molecular weight (250.3 g/mol), but their topological and electronic differences cannot be captured by these bulk descriptors [1]. The cis isomer presents both the Boc-amine and sulfamoyl groups on the same face of the cyclobutyl ring, while in the trans isomer these substituents occupy opposite faces. This stereochemical divergence directly impacts molecular recognition events, such as hydrogen-bonding geometry and complementarity to chiral binding pockets, which are critical parameters in enzyme inhibitor design [1].

Stereochemistry Diastereomer differentiation Chiral building blocks

Hydrogen-Bond Donor Capacity: Primary Sulfamoyl (–SO₂NH₂) vs. N-Alkyl Sulfamoyl (–SO₂NHR) Analogs

The target compound bears an unsubstituted primary sulfamoyl group (–SO₂NH₂), providing two hydrogen-bond donor (HBD) atoms. In contrast, the N-methyl analog (tert-butyl ((1s,3s)-3-(N-methylsulfamoyl)cyclobutyl)carbamate, CAS 2639403-70-4) contains one HBD, and the N-butyl analog (tert-butyl N-(1r,3r)-3-(butylsulfamoyl)cyclobutylcarbamate, CAS 2580254-68-6) contains only one HBD while introducing a hydrophobic butyl chain [1][2]. The target compound's total HBD count is 2, versus 1 for both N-alkyl comparators, as confirmed by computed hydrogen bond donor counts [1]. This difference alters the potential for bidentate hydrogen-bonding interactions with biological targets such as carbonic anhydrase or protease active sites, where sulfamoyl NH₂ groups often serve as zinc-binding or catalytic residue-anchoring motifs [3].

Hydrogen bonding Sulfonamide SAR Ligand-receptor interactions

Conformational Restriction: Cyclobutyl Core (C4) vs. Cyclohexyl Homolog (C6)

The target compound's four-membered cyclobutyl ring imposes significant conformational restriction relative to the six-membered cyclohexyl analog (tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate, CAS 2768300-55-4) [1]. Cyclobutane rings exhibit an envelope or puckered conformation with limited pseudorotational freedom, whereas cyclohexane rings can interconvert between multiple chair and boat conformers. This difference in conformational flexibility directly impacts entropic costs upon target binding: the more rigid cyclobutyl scaffold is expected to incur a lower entropic penalty upon adopting its bioactive conformation, potentially translating to improved binding affinity or selectivity . The molecular weight of the target compound (250.3 g/mol) is also lower than that of the cyclohexyl analog (278.4 g/mol), providing a small ligand-efficiency advantage [1].

Conformational restriction Ring strain Drug design

Physicochemical Drug-Likeness Profile: TPSA and XLogP3 vs. Reference Ranges

The target compound exhibits a computed TPSA of 107 Ų and an XLogP3 of 0.3, values that lie within favorable ranges for oral bioavailability and potential CNS penetration (TPSA < 140 Ų; XLogP3 between 0 and 3) [1]. In comparison, the N-butyl analog (CAS 2580254-68-6) carries an extended alkyl chain that would increase XLogP and potentially reduce aqueous solubility, while the cyclohexyl analog (CAS 2768300-55-4) has higher MW and larger hydrophobic surface area [2]. The target compound's pKa of 10.42 ± 0.40 (predicted) indicates that the sulfamoyl NH₂ is essentially neutral at physiological pH, minimizing ionization-related permeability issues [1]. Density prediction (1.28 ± 0.1 g/cm³) is consistent with efficient solid-state packing [1].

Drug-likeness CNS permeability Physicochemical profiling

Optimal Research and Industrial Application Scenarios for Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate (CAS 2567498-52-4)


Stereospecific Synthesis of Enzyme Inhibitors Requiring Cis-1,3-Disubstituted Cyclobutyl Scaffolds

The defined cis-(1s,3s) stereochemistry of CAS 2567498-52-4 makes it the preferred building block for constructing enzyme inhibitors where the relative orientation of the amine and sulfamoyl groups is critical for binding. Based on the direct head-to-head stereochemical differentiation evidence established in Section 3, the trans isomer (CAS 2613382-50-4) would position the key pharmacophoric elements on opposite faces of the cyclobutyl ring, likely abolishing productive target engagement [1]. Medicinal chemistry teams developing carbonic anhydrase, protease, or sulfotransferase inhibitors should stipulate this specific CAS number to ensure diastereomeric purity [1].

Structure–Activity Relationship (SAR) Studies Exploiting Primary Sulfamoyl Hydrogen-Bond Donor Potential

In SAR campaigns investigating sulfamoyl–target hydrogen-bonding interactions, the unsubstituted –SO₂NH₂ group of the target compound provides two HBD atoms, a feature that is lost upon N-alkylation. The cross-study comparable data in Section 3 demonstrate that N-methyl (CAS 2639403-70-4) and N-butyl (CAS 2580254-68-6) analogs contain only one HBD [1]. Researchers probing bidentate hydrogen-bonding motifs with catalytic zinc ions or active-site residues should therefore procure CAS 2567498-52-4 rather than its N-alkyl counterparts to preserve the full hydrogen-bond donor pharmacophore [1][2].

CNS-Oriented Drug Discovery Programs Prioritizing Low TPSA and Favorable XLogP3

The computed TPSA of 107 Ų and XLogP3 of 0.3 for the target compound, as documented in the physicochemical drug-likeness profiling evidence in Section 3, align with established CNS drug-likeness guidelines (TPSA < 140 Ų; XLogP3 0–3) [1]. Medicinal chemistry teams targeting CNS enzymes or receptors should preferentially select this compound over larger-ring or N-alkyl analogs, which are predicted to possess higher TPSA or increased lipophilicity that may compromise brain penetration potential [1]. The Boc protecting group further permits straightforward deprotection under mild acidic conditions for subsequent diversification within CNS-focused chemical series [1].

Conformationally Constrained Peptidomimetic and Foldamer Chemistry

The cyclobutyl core of CAS 2567498-52-4 imposes conformational rigidity that is valuable in peptidomimetic design, where pre-organization of the scaffold reduces entropic penalties upon binding. The class-level inference evidence in Section 3 indicates that this four-membered ring offers lower conformational flexibility compared to six-membered cyclohexyl analogs [1]. This property is particularly relevant for research groups developing foldamers, β-turn mimetics, or macrocyclic scaffolds, where precise spatial orientation of amine and sulfamoyl substituents is required to mimic peptide secondary structure elements. Procurement of the target compound ensures access to a rigid cyclobutyl template that is not replicated by larger-ring or acyclic alternatives [1].

Quote Request

Request a Quote for Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.